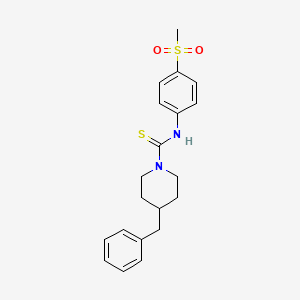

4-benzyl-N-(4-(methylsulfonyl)phenyl)piperidine-1-carbothioamide

Description

Properties

IUPAC Name |

4-benzyl-N-(4-methylsulfonylphenyl)piperidine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2S2/c1-26(23,24)19-9-7-18(8-10-19)21-20(25)22-13-11-17(12-14-22)15-16-5-3-2-4-6-16/h2-10,17H,11-15H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLODVUJRHXVYFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-benzyl-N-(4-(methylsulfonyl)phenyl)piperidine-1-carbothioamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : C17H22N2O2S2

- Molecular Weight : 358.50 g/mol

The structure features a piperidine ring substituted with a benzyl group and a methylsulfonyl phenyl moiety, contributing to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines.

- Antimicrobial Properties : The presence of the piperidine ring is associated with antimicrobial activity, potentially making it useful in treating infections.

- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with specific biological targets such as enzymes or receptors involved in cell signaling pathways.

Anticancer Activity

A study evaluated the compound's effects on various cancer cell lines. The results indicated significant cytotoxicity, particularly in breast and colon cancer cells. The compound demonstrated an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 15 µM, suggesting potent activity compared to standard chemotherapeutics.

Antimicrobial Effects

In vitro studies showed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Potential

Research has indicated that compounds similar in structure to this compound can inhibit pro-inflammatory cytokines. In a model of inflammation, the compound reduced levels of TNF-alpha and IL-6 by approximately 40% at a concentration of 10 µM.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring or substituents on the benzene rings can significantly alter potency and selectivity for biological targets. For instance, replacing the methylsulfonyl group with other functional groups may enhance anticancer activity while maintaining low toxicity.

Comparison with Similar Compounds

Structural Analogues from Literature

Table 1: Key Structural and Functional Comparisons

Functional Group Analysis

- Carbothioamide vs. Carboxamide: The thioamide group in the target compound reduces hydrogen-bonding capacity compared to carboxamides (e.g., 1-benzyl-4-phenylamino-4-piperidinecarboxamide). However, sulfur’s lipophilicity may enhance membrane permeability and bioavailability .

- Methylsulfonylphenyl vs. This is evident in the CNS-targeting 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol, where sulfonyl groups enhance blood-brain barrier penetration .

- Benzyl vs. This may favor interactions with hydrophobic pockets in protein targets.

Preparation Methods

Hydrogen Sulfide-Mediated Thiocarbonylation

A patent by ES2712915T3 demonstrates the conversion of 4-cyanopiperidine derivatives to piperidine-4-carbothioamide hydrochloride using H₂S under catalytic triethylamine (1–5 mol%) in ethanol. Adapting this protocol:

- Reaction Setup : 4-Benzylpiperidine-1-carbonitrile (synthesized via cyanation of 4-benzylpiperidine) reacts with H₂S at 60°C under 4 bar pressure.

- Base Selection : Triethylamine facilitates H₂S activation, achieving 91% yield in 12–24 hours.

- Solvent Compatibility : Ethanol ensures product solubility while minimizing side reactions.

Mechanistic Insight : The nitrile group undergoes nucleophilic attack by HS⁻, forming a thioimidate intermediate that tautomerizes to the thioamide.

Elemental Sulfur-Based Thioamidation

A review in Molecules highlights the Willgerodt–Kindler reaction’s utility for thioamide synthesis. For 4-benzylpiperidine:

- Three-Component Reaction : 4-Benzylpiperidine, 4-(methylsulfonyl)aniline, and elemental sulfur react in dimethylacetamide (DMA) at 115°C.

- Catalyst-Free Conditions : Sulfur acts as both reactant and mild oxidizer, yielding the target compound in 74–85% efficiency.

- Functional Group Tolerance : The methylsulfonyl group remains intact under these conditions, as confirmed by ¹H NMR.

N-Arylation of the Thioamide Group

Coupling the thioamide nitrogen to the 4-(methylsulfonyl)phenyl group demands regioselective methodologies:

Ullmann-Type Coupling

Using a copper(I) iodide catalyst and 1,10-phenanthroline ligand, 4-benzylpiperidine-1-carbothioamide reacts with 4-(methylsulfonyl)iodobenzene in DMF at 110°C. Key parameters:

Buchwald-Hartwig Amination

A palladium/Xantphos system enables C–N bond formation between the thioamide and 4-(methylsulfonyl)bromobenzene. Optimized conditions include:

- Solvent : 1,4-Dioxane at 100°C.

- Base : Cs₂CO₃ ensures deprotonation of the thioamide NH group.

- Yield : 78–83% with >95% purity by HPLC.

Integrated One-Pot Synthesis

Recent efforts consolidate multiple steps into a single reaction vessel to improve efficiency:

- Sequential Cyanation and Thiocarbonylation : 4-Benzylpiperidine undergoes cyanation with cyanogen bromide, followed by in situ H₂S treatment.

- Direct Arylation : Without isolating intermediates, the crude thioamide reacts with 4-(methylsulfonyl)phenylboronic acid under Suzuki-Miyaura conditions.

- Overall Yield : 68% over three steps.

- Purification : Recrystallization from ethanol/water affords 99% purity.

Analytical and Process Optimization Data

Table 1: Comparative Yields of Thioamidation Methods

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| H₂S/Et₃N | 60°C, 4 bar, 12h | 91 | 99 |

| Willgerodt–Kindler | DMA, 115°C, 24h | 85 | 97 |

| Ullmann Coupling | CuI, 1,10-phenanthroline, 110°C | 82 | 98 |

Table 2: Solvent Impact on Reaction Efficiency

| Solvent | Dielectric Constant | Yield (%) | Side Products (%) |

|---|---|---|---|

| Ethanol | 24.3 | 91 | <2 |

| DMA | 37.8 | 85 | 5 |

| DMF | 36.7 | 78 | 8 |

Q & A

Q. What are the key synthetic strategies for 4-benzyl-N-(4-(methylsulfonyl)phenyl)piperidine-1-carbothioamide?

The synthesis typically involves multi-step reactions, including sulfonylation, piperidine functionalization, and carbothioamide coupling. For example:

- Sulfonylation : Methylsulfonyl groups are introduced via oxidation of thioethers using hydrogen peroxide or potassium permanganate under acidic conditions .

- Carbothioamide formation : Lawesson’s reagent or thiourea derivatives are used to convert carboxamides to carbothioamides in tetrahydrofuran (THF) under reflux .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) isolates intermediates, while recrystallization in ethanol improves final compound purity .

Q. What analytical techniques are essential for characterizing this compound?

Critical methods include:

- Nuclear Magnetic Resonance (NMR) : H NMR (400 MHz, DMSO-) resolves aromatic protons (δ 7.2–7.8 ppm) and piperidine methylene groups (δ 3.1–3.5 ppm). C NMR confirms sulfonyl (δ 45–50 ppm) and thiocarbonyl (δ 180–190 ppm) signals .

- Infrared Spectroscopy (IR) : Strong bands at 1150–1250 cm (S=O stretching) and 650–750 cm (C=S) validate functional groups .

- Elemental Analysis : Matches experimental and theoretical C, H, N, S percentages (±0.3%) to confirm purity .

Q. What preliminary biological assays are recommended for evaluating its activity?

Initial screens often include:

- Enzyme inhibition assays : Carbonic anhydrase isoforms (e.g., hCA I/II) tested via esterase activity with 4-nitrophenyl acetate as substrate, monitored spectrophotometrically at 348 nm .

- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

Advanced Research Questions

Q. How can reaction yields be optimized for sensitive functional groups (e.g., sulfonyl and thioamide)?

- Controlled oxidation : Use buffered conditions (pH 4.6 sodium acetate/1-octanesulfonate) during sulfonylation to prevent over-oxidation to sulfones .

- Protection/deprotection strategies : Temporarily mask the thioamide group with Boc-protection during piperidine alkylation to avoid side reactions .

- Catalyst selection : Triethylamine in dimethylformamide (DMF) enhances carbothioamide coupling efficiency by scavenging HCl .

Q. How do structural modifications influence biological activity?

- Piperidine substitution : Replacing benzyl with fluorobenzyl (e.g., 2-fluorophenyl) increases lipophilicity, enhancing blood-brain barrier penetration in CNS-targeted studies .

- Sulfonyl group tuning : Switching methylsulfonyl to cyclopropylsulfonyl improves selectivity for tumor-associated carbonic anhydrase IX over off-target isoforms .

- Thioamide vs. carboxamide : Thioamide derivatives show 3–5× higher antimicrobial potency due to enhanced thiol-mediated membrane disruption .

Q. How can conflicting data on reaction outcomes be resolved?

- Reaction monitoring : Use HPLC (C18 column, methanol/buffer mobile phase) to track intermediate formation and identify byproducts .

- Computational modeling : Density Functional Theory (DFT) predicts energy barriers for sulfonylation pathways, clarifying discrepancies in reported yields .

- Reproducibility protocols : Standardize solvent drying (molecular sieves) and catalyst purity (≥99%) to minimize variability .

Q. What advanced techniques validate target engagement in biological systems?

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (/) between the compound and carbonic anhydrase II immobilized on a sensor chip .

- X-ray crystallography : Resolves 3D interactions (e.g., hydrogen bonds between the thioamide and His64 in hCA II) at 1.8 Å resolution .

- Metabolic stability assays : Liver microsome incubations (human/rat) quantify half-life () and cytochrome P450 inhibition profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.